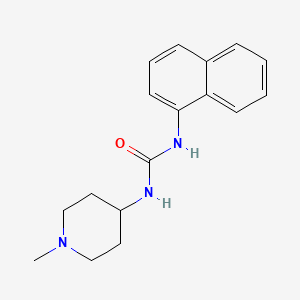

N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, alkylation, and substitution reactions. For example, one study describes the synthesis of a piperidine-fused compound through reactions involving naphthol and piperidine under specific conditions, demonstrating the complexity and precision required in synthesizing such compounds (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

Molecular structure analysis using techniques such as crystallography and spectroscopy reveals the detailed arrangement of atoms within these compounds. For instance, the crystal structure determination and Hirshfeld surface analysis of a polysubstituted piperidone related to the compound of interest showed significant intra- and intermolecular interactions, highlighting the compound's stable crystalline structure (R. V. & R. C., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies have shown that piperidine derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the surrounding chemical environment and catalysts used (Mokhtary & Torabi, 2017).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. For example, an experimental and computational investigation of a piperidine substituted compound revealed its polymorphic nature, providing insights into its physical stability and solubility characteristics (Sahoo et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the compound's potential applications and interactions. Research on similar compounds has identified their potential as ligands in coordination chemistry, indicating their ability to form stable complexes with metals, which could be useful in catalysis and material science applications (Langdon-Jones et al., 2015).

作用机制

Target of Action

The primary targets of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea are the vascular endothelial growth factor receptor (VEGFR) , epidermal growth factor receptor (EGFR) , and REarranged during Transfection (RET) tyrosine kinases . These receptors play a crucial role in cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis .

Mode of Action

N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea acts as a kinase inhibitor . It binds to the ATP-binding sites of its target receptors (VEGFR, EGFR, and RET), thereby inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting VEGFR and EGFR, it disrupts the VEGF and EGF signaling pathways, respectively, which are involved in promoting angiogenesis and cell proliferation . The inhibition of RET, a receptor often mutated and overexpressed in certain types of thyroid cancers, disrupts its signaling pathway, thereby inhibiting tumor cell proliferation .

Pharmacokinetics

Similar compounds like vandetanib are primarily metabolized by cyp3a4 and flavin-containing monooxygenase enzymes fmo1 and fmo3 . These enzymes play a crucial role in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea’s action include the inhibition of tumor cell proliferation and angiogenesis . This results in the reduction of tumor growth and potentially the size of the tumor over time .

属性

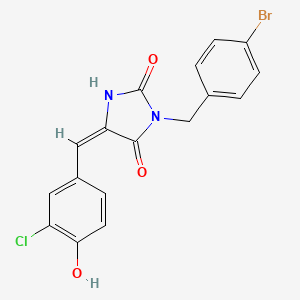

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-naphthalen-1-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTRWZFHJSMZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)

![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)

![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)

![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-prop-2-yn-1-ylacetamide](/img/structure/B5326914.png)

![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)

![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)

![4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine](/img/structure/B5326953.png)

![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)

![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)